Cyclododecanone oxime

Catalog No.
S1916998
CAS No.
946-89-4
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanone oxime

CAS Number

946-89-4

Product Name

Cyclododecanone oxime

IUPAC Name

N-cyclododecylidenehydroxylamine

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2

InChI Key

SCRFXJBEIINMIC-UHFFFAOYSA-N

SMILES

C1CCCCCC(=NO)CCCCC1

Canonical SMILES

C1CCCCCC(=NO)CCCCC1
  • Ligand Design: Ketoximes, due to the presence of a C=N bond and an OH group, can act as bidentate ligands, meaning they can form two coordination sites with a metal ion. This property allows them to be useful in coordination chemistry research, potentially for the development of novel catalysts or materials with specific functionalities [].

Cyclododecanone oxime is an organic compound characterized by the presence of an oxime functional group attached to cyclododecanone, a cyclic ketone. Its chemical structure can be represented as C12H23NO, where the oxime group (-C=N-OH) is derived from the reaction of cyclododecanone with hydroxylamine. Cyclododecanone oxime is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the production of lactams.

Due to the limited research on cyclododecanone oxime, its mechanism of action in biological systems or interaction with other compounds remains unknown.

  • No information regarding safety hazards like flammability, reactivity, or specific toxicity data is available in scientific resources.

The primary reaction involving cyclododecanone oxime is the Beckmann rearrangement, which converts the oxime into a lactam. This rearrangement typically occurs under acidic conditions and involves the migration of a substituent from the carbon atom to the nitrogen atom of the oxime. The general reaction can be summarized as follows:

  • Formation of Cyclododecanone Oxime:
    Cyclododecanone+HydroxylamineCyclododecanone Oxime\text{Cyclododecanone}+\text{Hydroxylamine}\rightarrow \text{Cyclododecanone Oxime}
  • Beckmann Rearrangement:
    Cyclododecanone OximeAcidLaurolactam\text{Cyclododecanone Oxime}\xrightarrow{\text{Acid}}\text{Laurolactam}

This transformation is crucial for producing lactams used in nylon synthesis and other polymer applications.

While specific biological activities of cyclododecanone oxime are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. The biological relevance may stem from its potential derivatives, particularly lactams, which have been studied for their pharmacological effects.

Cyclododecanone oxime can be synthesized through several methods:

  • Direct Reaction with Hydroxylamine:
    • Cyclododecanone is treated with hydroxylamine hydrochloride in a solvent such as ethanol or pyridine at elevated temperatures (around 85 °C). This method typically yields high purity and good yields of cyclododecanone oxime .
  • Photonitrosation:
    • Cyclododecane can undergo photochemical nitrosation in chloroform with a nitrosating agent (like nitrosyl chloride) under controlled conditions, followed by extraction and purification processes .
  • Beckmann Rearrangement:
    • The Beckmann rearrangement can also be utilized to convert cyclododecanone directly into its oxime under specific conditions, facilitating subsequent transformations .

Cyclododecanone oxime serves primarily as an intermediate in the production of laurolactam, which is essential for synthesizing nylon-12 and other polyamide materials. Its applications extend to:

  • Polymer Chemistry: As a precursor for high-performance polymers.
  • Chemical Synthesis: In laboratories for teaching organic synthesis techniques.
  • Material Science: In developing specialty materials due to its unique structural properties.

Cyclododecanone oxime shares structural similarities with other cyclic ketones and their respective oximes. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
Cyclohexanone OximeCyclic ketoneSmaller ring size; used in various organic syntheses.
Cyclopentanone OximeCyclic ketoneSmaller ring; less steric hindrance compared to cyclododecanone oxime.
4-Methylcyclohexanone OximeSubstituted cyclic ketoneExhibits different reactivity due to methyl substitution.

Cyclododecanone oxime's unique twelve-membered ring structure contributes to its distinct reactivity patterns and applications compared to these similar compounds.

Cyclododecanone oxime is defined by its molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol. The compound features a 12-membered carbon ring with a ketone group converted to an oxime functional group (-C=N-OH). Key structural identifiers include:

PropertyValueSource
CAS Registry Number946-89-4
IUPAC NameN-Cyclododecylidenehydroxylamine
InChI KeySCRFXJBEIINMIC-UHFFFAOYSA-N
Melting Point131–133°C

The oxime group adopts an anti-periplanar configuration, a critical feature for its participation in the Beckmann rearrangement. Infrared (IR) spectroscopy reveals characteristic absorption bands at 1640 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch), confirming the oxime structure. X-ray crystallography studies of analogs, such as 2-phenylcyclododecanone oxime, demonstrate distorted chair conformations in the cyclododecane ring, with intramolecular hydrogen bonding stabilizing the oxime group.

Historical Context in Organic Synthesis

The synthesis of cyclododecanone oxime emerged alongside the industrial demand for nylon-12 in the mid-20th century. Early methods involved:

  • Oximation of Cyclododecanone: Reacting cyclododecanone with hydroxylamine sulfate in aqueous alkaline media, yielding oxime crystals with >95% purity.
  • Photonitrosation: A photochemical reaction between cyclododecane and nitrosyl chloride, bypassing the need for pre-synthesized cyclododecanone.

The 1963 patent by Doerfel and Raff (DE1269615B) revolutionized production by introducing cyclooctane as a solvent, enabling phase separation and reducing side reactions. This method achieved yields exceeding 98% and became the industrial standard. Subsequent refinements, such as Yamamoto’s catalytic Beckmann rearrangement using cyanuric chloride and zinc chloride (2005), streamlined the conversion of oxime to laurolactam.

Role in Industrial Chemistry

Cyclododecanone oxime is indispensable in the production of laurolactam, the monomer for nylon-12. The industrial pathway involves:

StepReactionConditionsYield
OximationC₁₂H₂₂O + NH₂OH → C₁₂H₂₃NO70–110°C, pH 8–995–98%
Beckmann RearrangementC₁₂H₂₃NO → C₁₂H₂₃NO (lactam)H₂SO₄, 160°C or ZnCl₂ catalyst85–90%

Nylon-12, synthesized from laurolactam, exhibits superior hydrophobicity and low-temperature flexibility compared to nylon-6/6, making it ideal for automotive fuel lines and medical devices. Global production exceeds 200,000 metric tons annually, driven by demand in the automotive and aerospace sectors.

Emerging applications include:

  • UV Absorbers: Cyclododecanone oxime derivatives stabilize polymers against photodegradation.
  • Fragrance Synthesis: Intermediate in musk analog production, leveraging its macrocyclic structure.

XLogP3

4.4

Other CAS

946-89-4

Wikipedia

Cyclododecanone oxime

Dates

Modify: 2023-08-16

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